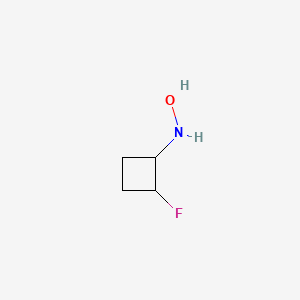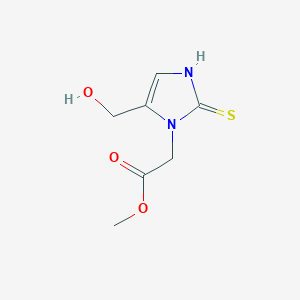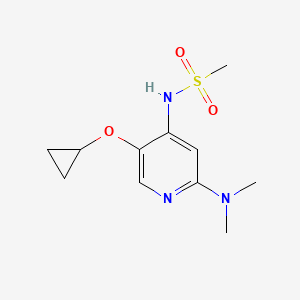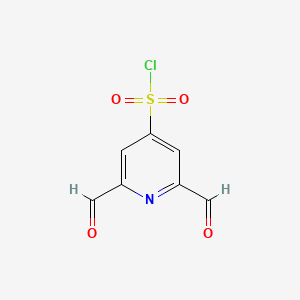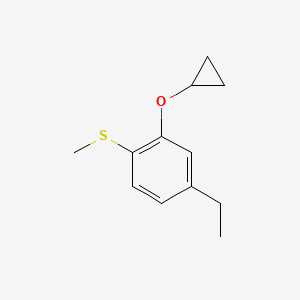
3-Hydroxy-N,N-dimethylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinamide, characterized by the presence of a hydroxyl group at the third position and two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethylisonicotinamide typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid or its derivatives.
N,N-Dimethylation: The final step involves the dimethylation of the nitrogen atom. This can be done using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and methanol, and the reactions are typically carried out under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-dimethylisonicotinamide.
Reduction: Formation of N,N-dimethyl-3-aminomethylisonicotinamide.
Substitution: Formation of various substituted isonicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N,N-dimethylisonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the development of new materials with specific properties, such as catalysts and polymers.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The hydroxyl group and the dimethylated nitrogen atom play crucial roles in its binding to enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinamide: Lacks the hydroxyl and dimethyl groups.
3-Hydroxyisonicotinamide: Lacks the dimethyl groups.
N,N-Dimethylisonicotinamide: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-N,N-dimethylisonicotinamide is unique due to the presence of both the hydroxyl group and the dimethylated nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
3-hydroxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)6-3-4-9-5-7(6)11/h3-5,11H,1-2H3 |
InChI-Schlüssel |
NZWCJVFKHWPCBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=NC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




